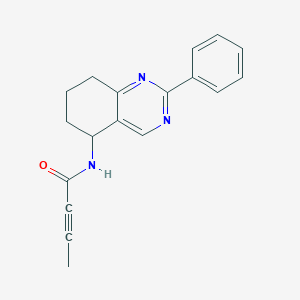![molecular formula C18H18FN5O2 B5970750 1-(2-fluorobenzyl)-N-[2-(3-pyridinyloxy)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5970750.png)
1-(2-fluorobenzyl)-N-[2-(3-pyridinyloxy)propyl]-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-fluorobenzyl)-N-[2-(3-pyridinyloxy)propyl]-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 1-(2-fluorobenzyl)-N-[2-(3-pyridinyloxy)propyl]-1H-1,2,3-triazole-4-carboxamide is not fully understood. It is thought to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response. It may also work by binding to specific receptors on cancer cells, which can help to identify and target these cells for further study.
Biochemical and Physiological Effects
1-(2-fluorobenzyl)-N-[2-(3-pyridinyloxy)propyl]-1H-1,2,3-triazole-4-carboxamide has been shown to have anti-inflammatory effects in various animal models. It has also been shown to have anti-cancer properties in vitro. However, more research is needed to determine the exact biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-fluorobenzyl)-N-[2-(3-pyridinyloxy)propyl]-1H-1,2,3-triazole-4-carboxamide in lab experiments is its potential usefulness in the treatment of inflammatory diseases and cancer. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for further research on 1-(2-fluorobenzyl)-N-[2-(3-pyridinyloxy)propyl]-1H-1,2,3-triazole-4-carboxamide. One area of focus could be on understanding its mechanism of action and potential side effects in more detail. Another area of focus could be on developing new treatments for inflammatory diseases and cancer using this compound. Additionally, more research is needed to determine the potential diagnostic applications of this compound in cancer research.
Synthesemethoden
The synthesis of 1-(2-fluorobenzyl)-N-[2-(3-pyridinyloxy)propyl]-1H-1,2,3-triazole-4-carboxamide involves the reaction of 2-fluorobenzyl chloride and 3-pyridinyloxypropylamine in the presence of a catalyst. The resulting product is then reacted with sodium azide and copper (I) iodide to form the triazole ring. The final step involves the reaction of the triazole product with 4-isocyanato-TEMPO to form the carboxamide group.
Wissenschaftliche Forschungsanwendungen
1-(2-fluorobenzyl)-N-[2-(3-pyridinyloxy)propyl]-1H-1,2,3-triazole-4-carboxamide has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases. It has also been studied for its potential use as a diagnostic tool for cancer.
Eigenschaften
IUPAC Name |
1-[(2-fluorophenyl)methyl]-N-(2-pyridin-3-yloxypropyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O2/c1-13(26-15-6-4-8-20-10-15)9-21-18(25)17-12-24(23-22-17)11-14-5-2-3-7-16(14)19/h2-8,10,12-13H,9,11H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBOATHMRWBCGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CN(N=N1)CC2=CC=CC=C2F)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorobenzyl)-N-[2-(3-pyridinyloxy)propyl]-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(acetylamino)-N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5970669.png)
![2-(3-isobutylisoxazol-5-yl)-7,7-dimethyl-5,6,7,8-tetrahydroimidazo[4,5-c]azepin-4(1H)-one](/img/structure/B5970677.png)
![{5-[4-(benzoyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B5970678.png)
![N-(3-chloro-2-methylphenyl)-2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5970679.png)
![N'-[(3-cyclohexylpropanoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5970690.png)

![8-[5-(4-carboxybutyl)-2-thienyl]octanoic acid](/img/structure/B5970701.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(3-methyl-2-buten-1-yl)-4-piperidinecarboxamide](/img/structure/B5970714.png)



![1-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5970735.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-1-naphthylpropanamide](/img/structure/B5970736.png)
![2-[(4-butylphenyl)hydrazono]-N-(2-chlorophenyl)-3-oxobutanamide](/img/structure/B5970756.png)